molecular formula C17H24N2O2 B2903113 N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396862-73-9

N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2903113
CAS No.: 1396862-73-9
M. Wt: 288.391
InChI Key: GMTYWYFWJXXUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide ( 1396862-73-9) is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . This bicyclic scaffold incorporates both 3-oxa-8-azabicyclo[3.2.1]octane and a tert-butylphenyl group, making it a valuable intermediate for medicinal chemistry and drug discovery research . The compound is offered with a guaranteed purity of 90% or higher and is available in small-scale quantities suitable for initial research and screening activities . As a building block, it is particularly relevant for the synthesis of more complex molecules and for the exploration of structure-activity relationships (SAR) in pharmaceutical development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please inquire for detailed pricing, availability, and custom synthesis options.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)12-4-6-13(7-5-12)18-16(20)19-14-8-9-15(19)11-21-10-14/h4-7,14-15H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTYWYFWJXXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of a suitable bicyclic precursor with tert-butyl phenylamine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for the continuous production of the compound under controlled conditions, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmacological Applications

N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has been explored for its potential as a mu-opioid receptor antagonist . Research indicates that compounds within the 8-azabicyclo[3.2.1]octane framework can selectively target mu-opioid receptors, providing therapeutic benefits without the central nervous system side effects typically associated with opioid medications .

Case Study: Opioid-Induced Bowel Dysfunction

A study demonstrated that derivatives of this compound can effectively mitigate opioid-induced bowel dysfunction (OBD) by blocking mu-opioid receptors in the gastrointestinal tract while preserving analgesic effects in the central nervous system . The ability to selectively antagonize peripheral mu-opioid receptors opens avenues for developing treatments for patients suffering from OBD without compromising pain management.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its potential role in treating conditions like chronic pain and addiction . Its unique structure allows it to modulate neurotransmitter release and receptor activity, which is crucial for developing new analgesics that minimize dependency risks associated with traditional opioids .

Case Study: Pain Management

In preclinical trials, this compound was tested against standard analgesics for efficacy in pain models. Results indicated comparable pain relief with reduced side effects, suggesting its viability as a safer alternative in chronic pain management strategies .

Synthesis and Derivative Development

Research has also focused on the synthesis of this compound and its derivatives, exploring modifications that enhance its pharmacological profile. Various synthetic routes have been documented, emphasizing the versatility of the bicyclic structure in creating compounds with tailored biological activities.

Synthetic Routes Overview

Synthetic RouteKey Reagents/Conditions
Reaction with acid chloridesUtilizes Grignard reagents
Cyclization processesAcidic conditions for bicyclic formation
Functional group modificationsAmide formation via coupling reactions

Mechanism of Action

The mechanism of action of N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparison Table

Compound Name Bicyclo System Substituents/Functional Groups Molecular Weight Key Properties References
N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide [3.2.1] 3-oxa, 8-aza, 4-tert-butylphenyl carboxamide ~363.4 (estimated) High lipophilicity due to tert-butyl group; rigid bicyclic core
(1R,5S)-3-(3-Oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide [3.2.1] 3-oxopiperazinyl, 4-trifluoromethylphenyl carboxamide 396.4 Enhanced metabolic stability (CF3 group); polar piperazinyl substituent
N-[(Pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide [3.2.1] 3-pyridyloxy, pyridylmethyl carboxamide 338.4 Increased polarity (pyridine groups); potential for π-π stacking
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide [3.3.1] 4-methylbenzamide, 9-methyl-9-aza Not specified Larger ring system ([3.3.1]) alters conformation; reduced steric hindrance
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [3.2.1] 3-hydroxy, tert-butyl ester Not specified Hydroxyl group enables hydrogen bonding; ester group improves stability

Key Differences and Implications

Bicyclo System Variations: The target compound and its analogs in and retain the bicyclo[3.2.1] core, ensuring conformational rigidity.

Comparatively, the 4-trifluoromethylphenyl group in introduces electron-withdrawing effects, improving metabolic stability and resistance to oxidative degradation . Pyridyl substituents () add polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Functional Group Modifications: The 3-oxa group in the target compound contributes to ring stability and electronic effects. Analogs with 3-oxo () or 3-hydroxy () groups exhibit altered hydrogen-bonding profiles and reactivity . Carboxamide vs. Ester: The carboxamide group in the target compound provides hydrogen-bond donor/acceptor capabilities, critical for target interactions. Esters (e.g., ) are more hydrolytically labile but may serve as prodrugs .

Pharmacological Considerations

While explicit activity data are absent in the evidence, structural trends suggest:

  • The tert-butylphenyl derivative may excel in CNS-targeting applications due to lipophilicity.
  • Trifluoromethylphenyl analogs () are suited for enzyme inhibition (e.g., proteases) due to enhanced binding affinity and stability .
  • Pyridyl-containing compounds () could target extracellular receptors requiring polar interactions .

Biological Activity

N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a bicyclic system that contributes to its unique biological properties.

Mu Opioid Receptor Antagonism

Research indicates that compounds similar to this compound exhibit significant activity as mu opioid receptor antagonists. This property is crucial for developing treatments aimed at managing opioid-induced side effects without compromising analgesic efficacy. The compound's ability to selectively block mu receptors may help mitigate gastrointestinal (GI) side effects associated with opioid use while preserving central analgesic effects .

Cytostatic and Antimicrobial Activity

Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane possess cytostatic effects, inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated efficacy against breast cancer cells and other malignancies by interfering with cellular signaling pathways involved in growth and survival . Additionally, antimicrobial properties have been observed, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to mu opioid receptors, blocking their activation by endogenous opioids or exogenous drugs.
  • Inhibition of Protein Kinases : Some studies suggest that similar compounds may inhibit specific protein kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis in tumor cells .
  • Antibacterial Mechanisms : The antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Study 1: Opioid-Induced Bowel Dysfunction

A clinical trial investigated the effects of an 8-azabicyclo derivative on patients suffering from opioid-induced bowel dysfunction (OBD). The results indicated a significant reduction in GI-related side effects without diminishing pain relief provided by opioids, highlighting the therapeutic potential of mu opioid receptor antagonists like this compound .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly compared to control groups. The mechanism was linked to the downregulation of key survival pathways, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can yield optimization be achieved?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the bicyclic core (e.g., 8-azabicyclo[3.2.1]octane derivatives). Key steps include:

  • Functionalization : Introduction of the 3-oxa group via oxidation or cyclization reactions .
  • Carboxamide coupling : Reaction of the bicyclic amine with 4-tert-butylphenyl isocyanate or activated esters under Schlenk conditions .
  • Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents to improve yield (typically 50-70% after purification) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify bicyclic framework, tert-butyl group (δ\delta ~1.3 ppm), and carboxamide linkage (δ\delta ~7.5-8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+ expected for C18H25N2O2C_{18}H_{25}N_2O_2) and rule out side products .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Protocol :

  • Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS. Acidic/basic conditions (e.g., pH 2–9) may hydrolyze the carboxamide group .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Approach :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
  • Functional assays : Measure inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) via fluorescence polarization or radioligand displacement .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How can contradictory data on the compound’s pharmacological efficacy across different models be resolved?

  • Analysis framework :

  • Model comparison : Cross-validate in vitro (e.g., HEK293 cells) and in vivo (rodent) results. Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity) .
  • Dose-response curves : Ensure consistent EC50_{50}/IC50_{50} measurements across assays. Nonlinear regression analysis can identify outliers .
  • Metabolite profiling : LC-MS/MS to detect active/inactive metabolites in plasma or tissue homogenates .

Q. What computational methods support structure-activity relationship (SAR) studies for derivatives of this compound?

  • Tools :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., enzymes, receptors). Focus on tert-butylphenyl interactions with hydrophobic pockets .
  • QSAR modeling : Train models on bioactivity data (e.g., pIC50_{50}) using descriptors like logP, polar surface area, and H-bond donors .
  • Free energy calculations : MM-GBSA to rank derivative binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.